molecular formula C9H15NO2S B3952982 3-methyl-N-(2-oxothiolan-3-yl)butanamide

3-methyl-N-(2-oxothiolan-3-yl)butanamide

Cat. No.: B3952982
M. Wt: 201.29 g/mol
InChI Key: LAFNKZVHXDCVKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-N-(2-oxothiolan-3-yl)butanamide (IUPAC: 3-methyl-N-(2-oxooxolan-3-yl)butanamide; CAS: 171863-93-7) is a branched aliphatic amide featuring a tetrahydrofuran-2-one (2-oxothiolane) ring. Its molecular formula is C₉H₁₅NO₃ (MW: 185.22 g/mol), with a SMILES string CC(C)CC(=O)NC1CCOC1=O . The compound comprises a 3-methylbutanamide chain linked via an amide bond to the 3-position of a γ-lactone (2-oxooxolane) ring.

Properties

IUPAC Name

3-methyl-N-(2-oxothiolan-3-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2S/c1-6(2)5-8(11)10-7-3-4-13-9(7)12/h6-7H,3-5H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFNKZVHXDCVKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1CCSC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-N-(2-oxothiolan-3-yl)butanamide typically involves the reaction of 3-methylbutanoyl chloride with 2-oxothiolan-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-methyl-N-(2-oxothiolan-3-yl)butanamide can undergo oxidation reactions, particularly at the thiolane ring, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the thiolane ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted amides and thiolane derivatives.

Scientific Research Applications

Chemistry: 3-methyl-N-(2-oxothiolan-3-yl)butanamide is used as a building block in organic synthesis. Its unique structure allows for the creation of various complex molecules through further chemical modifications.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme-substrate interactions or protein-ligand binding.

Medicine: The compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in designing inhibitors or modulators of specific biological pathways.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-oxothiolan-3-yl)butanamide involves its interaction with specific molecular targets. The thiolane ring and the amide group can form hydrogen bonds and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Key Structural Differences

The compound is compared below with four homologues from Molecules (2013) (compounds 5a–5d ), which share the 2-oxotetrahydrofuran-3-yl moiety but differ in substituents :

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features
Target compound C₉H₁₅NO₃ 185.22 Amide, γ-lactone 3-methylbutanamide chain; no aromatic/sulfonamide groups
(S)-5a (Butyramide) C₁₄H₁₈N₂O₅S 326.37 Amide, γ-lactone, sulfonamide, phenyl Butyramide chain; sulfamoylphenyl group at lactone 3-position; (S)-stereochemistry
(S)-5b (Pentanamide) C₁₅H₂₀N₂O₅S 340.40 Amide, γ-lactone, sulfonamide, phenyl Pentanamide chain; elongated alkyl chain; (S)-stereochemistry
(S)-5c (Hexanamide) C₁₆H₂₂N₂O₅S 354.42 Amide, γ-lactone, sulfonamide, phenyl Hexanamide chain; increased lipophilicity; (S)-stereochemistry
(S)-5d (Heptanamide) C₁₇H₂₄N₂O₅S 368.44 Amide, γ-lactone, sulfonamide, phenyl Heptanamide chain; highest alkyl chain length; (S)-stereochemistry

Physicochemical Properties

  • Molecular Weight : The target compound (185.22 g/mol) is significantly smaller than homologues 5a–5d (326–368 g/mol) due to the absence of the sulfamoylphenyl group and shorter alkyl chains .
  • Stereochemistry : The target compound is racemic, whereas 5a–5d are enantiomerically pure (S)-configured, which may influence biological activity or crystallization behavior .

Spectroscopic Data

  • Mass Spectrometry : The homologues exhibit [M+H]⁺ peaks at m/z 327–355, while the target compound has an exact mass of 185.105 .

Functional Implications

  • Lipophilicity : The target compound’s 3-methylbutanamide chain and lack of aromatic groups suggest moderate lipophilicity, whereas 5a–5d are more polar due to sulfonamide and phenyl moieties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-N-(2-oxothiolan-3-yl)butanamide
Reactant of Route 2
Reactant of Route 2
3-methyl-N-(2-oxothiolan-3-yl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.